Bottromycine

Vue d'ensemble

Description

La Bottromycine A2 est un peptide macrocyclique possédant une activité antibiotique remarquable. Elle a été découverte pour la première fois en 1957 en tant que produit naturel isolé de Streptomyces bottropensis . Ce composé est particulièrement efficace contre le Staphylococcus aureus résistant à la méthicilline (SARM) et les entérocoques résistants à la vancomycine (ERV), ce qui en fait un candidat prometteur dans la lutte contre les bactéries résistantes aux antibiotiques .

Applications De Recherche Scientifique

Bottromycin A2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and modification of macrocyclic peptides . In biology and medicine, bottromycin A2 is being investigated for its potential as an antibiotic against drug-resistant pathogens such as MRSA and VRE . In the industry, the production of bottromycin A2 using metabolically engineered Streptomyces species represents a significant advancement in sustainable biotechnology .

Mécanisme D'action

Target of Action

Bottromycin A2, a macrocyclic peptide natural product, primarily targets the 50S ribosome . The 50S ribosome is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. Bottromycin A2 blocks the binding of aminoacyl-tRNA to the A site of the 50S ribosome .

Mode of Action

Bottromycin A2 interacts with its target, the 50S ribosome, by inhibiting the binding of aminoacyl-tRNA to the A site . This interaction disrupts protein synthesis, leading to the inhibition of bacterial growth .

Biochemical Pathways

Bottromycin A2 belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) superfamily of natural products . The structure of Bottromycin A2 contains a unique four-amino acid macrocycle formed via a rare amidine linkage, C-methylation, and a D-amino acid . These modifications are part of the post-translational modifications that occur during the biosynthesis of Bottromycin A2 .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have suitable bioavailability .

Result of Action

The primary result of Bottromycin A2’s action is the inhibition of bacterial growth. By disrupting protein synthesis, Bottromycin A2 effectively inhibits the growth of bacteria, including clinically relevant multidrug-resistant pathogens .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Bottromycin A2 plays a significant role in biochemical reactions. It interacts with the ribosome, specifically the A site of the 50S subunit . This interaction interferes with the translocation of peptidyl-tRNA and movement of mRNA on the ribosomes .

Cellular Effects

Bottromycin A2 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Bottromycin A2 is primarily through the inhibition of protein synthesis. It blocks the binding of aminoacyl-tRNA to the A site of the 50S ribosome, leading to the release of aminoacyl-tRNA from the ribosome and premature termination of protein synthesis .

Temporal Effects in Laboratory Settings

The effects of Bottromycin A2 change over time in laboratory settings. While specific data on its stability, degradation, and long-term effects on cellular function are limited, it’s known that Bottromycin A2 exhibits antibacterial activity in vitro .

Metabolic Pathways

Bottromycin A2 is involved in the ribosomally synthesised and post-translationally modified peptide (RiPP) superfamily of natural products . It interacts with enzymes in the ribosome during protein synthesis .

Subcellular Localization

Bottromycin A2 localizes to the ribosomes within the cell, where it binds to the A site of the 50S subunit and inhibits protein synthesis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Bottromycine A2 appartient à la superfamille des produits naturels peptidiques ribosomique synthétisés et modifiés après traduction (RiPP) . La synthèse de la this compound A2 implique la formation d'un macrocycle unique à quatre acides aminés via une liaison amidine rare, une méthylation C et l'incorporation d'un D-acide aminé . La synthèse totale de la this compound et de ses analogues a été un axe de recherche majeur, avec le développement de diverses approches synthétiques pour y parvenir .

Méthodes de production industrielle : La production industrielle de la this compound A2 implique généralement l'utilisation d'espèces de Streptomyces modifiées métaboliquement. Par exemple, Streptomyces lividans a été modifié métaboliquement pour produire de manière hétérologue la this compound A2 en utilisant des substrats modèles de déchets et non alimentaires . Cette méthode optimise non seulement l'utilisation des ressources, mais réduit également l'empreinte environnementale associée à la production de produits naturels à haute valeur ajoutée .

Analyse Des Réactions Chimiques

Types de réactions : La Bottromycine A2 subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. La structure de la this compound contient une amidine macrocyclique ainsi qu'un cycle thiazole, qui sont des sites clés pour ces réactions .

Réactifs et conditions communs : Les réactifs courants utilisés dans la synthèse et la modification de la this compound A2 comprennent les halogénoalcanes pour les réactions d'alkylation et divers agents oxydants et réducteurs pour les réactions d'oxydation et de réduction . Les conditions réactionnelles impliquent généralement des plages de température et de pH spécifiques pour garantir la stabilité et l'activité du composé.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui ont été explorés pour augmenter la stabilité et l'efficacité du composé in vivo .

Applications de la recherche scientifique

La this compound A2 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle sert de composé modèle pour l'étude de la synthèse et de la modification des peptides macrocycliques . En biologie et en médecine, la this compound A2 est étudiée pour son potentiel en tant qu'antibiotique contre les agents pathogènes résistants aux médicaments tels que le SARM et l'ERV . Dans l'industrie, la production de this compound A2 à l'aide d'espèces de Streptomyces modifiées métaboliquement représente une avancée significative en biotechnologie durable .

Mécanisme d'action

La this compound A2 fonctionne comme un antibiotique en inhibant la synthèse des protéines bactériennes. Elle y parvient en se liant au site A du ribosome et en bloquant la liaison de l'aminoacyl-ARNt . Cette inhibition empêche l'ajout de nouveaux acides aminés à la chaîne peptidique en croissance, ce qui arrête efficacement la synthèse des protéines et conduit à la mort des cellules bactériennes .

Comparaison Avec Des Composés Similaires

La Bottromycine A2 est structurellement différente d'autres antibiotiques tels que la vancomycine et la méthicilline . Alors que la vancomycine est un antibiotique glycopeptidique et que la méthicilline est un antibiotique bêta-lactamique, la this compound A2 est un peptide macrocyclique avec une liaison amidine unique et un cycle thiazole . Des composés similaires à la this compound A2 comprennent d'autres variantes de this compound telles que la this compound B et la this compound C, qui diffèrent par leurs schémas de méthylation . La this compound A2 est monométhylée sur la proline, la this compound B n'est pas méthylée sur la proline et la this compound C contient une proline doublement méthylée .

Propriétés

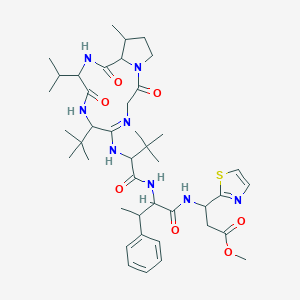

IUPAC Name |

methyl (3R)-3-[[(2S,3S)-2-[[(2S)-2-[[(6S,9S,12S,13R)-6-tert-butyl-13-methyl-2,8,11-trioxo-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadec-4-en-5-yl]amino]-3,3-dimethylbutanoyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N8O7S/c1-23(2)30-36(53)49-33(41(5,6)7)35(44-22-28(51)50-19-17-24(3)32(50)38(55)46-30)48-34(42(8,9)10)39(56)47-31(25(4)26-15-13-12-14-16-26)37(54)45-27(21-29(52)57-11)40-43-18-20-58-40/h12-16,18,20,23-25,27,30-34H,17,19,21-22H2,1-11H3,(H,44,48)(H,45,54)(H,46,55)(H,47,56)(H,49,53)/t24-,25+,27-,30+,31+,32+,33-,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIZLOPUXFSFNR-XZNJZDOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C1C(=O)NC(C(=O)NC(C(=NCC2=O)NC(C(=O)NC(C(C)C3=CC=CC=C3)C(=O)NC(CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN2[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=NCC2=O)N[C@H](C(=O)N[C@@H]([C@@H](C)C3=CC=CC=C3)C(=O)N[C@H](CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N8O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028185 | |

| Record name | Bottromycin A(2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15005-62-6 | |

| Record name | β-Alanine, N-[(2S)-2-[[glycyl-(3R)-3-methyl-L-prolyl-L-valyl]amino]-1-imino-3,3-dimethylbutyl]-3-methyl-L-valyl-(βS)-β-methyl-L-phenylalanyl-3-(2-thiazolyl)-, methyl ester, cyclic (1→1′)-imine, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15005-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bottromycin A(2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

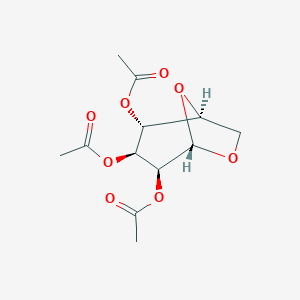

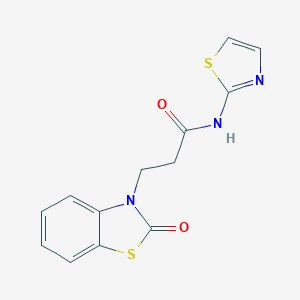

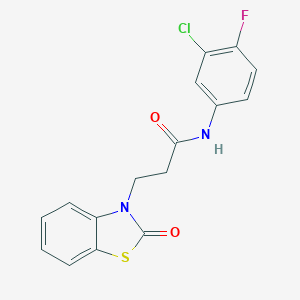

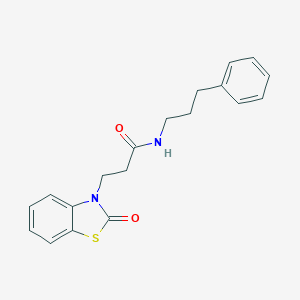

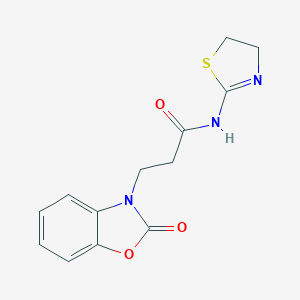

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)

![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)